molecular formula C7H11IN2S B3089064 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide CAS No. 118926-63-9

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide

Cat. No.: B3089064
CAS No.: 118926-63-9
M. Wt: 282.15 g/mol
InChI Key: SRIBOJGMWSVQMR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is a chemical compound with the molecular formula C7H11IN2S and a molecular weight of 282.148 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring system. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide typically involves the reaction of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine with hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical properties and the presence of the hydroiodide group, which can influence its reactivity and applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.HI/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIBOJGMWSVQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118926-63-9
Record name 4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE HYDROIODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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